

Spectroscopic and Synthetic Overview of 4-Ethoxy-2-nitrophenyl isocyanate

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Compound of Interest

Compound Name: 4-Ethoxy-2-nitrophenyl isocyanate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a plausible synthetic approach for **4-Ethoxy-2-nitrophenyl isocyanate** (C₉H₈N₂O₄). Due to the limited availability of experimental data in public databases and scientific literature, this document presents a combination of predicted data and general methodologies applicable to the synthesis of similar compounds.

Spectroscopic Data

Comprehensive experimental spectroscopic data for **4-Ethoxy-2-nitrophenyl isocyanate** is not readily available in public repositories. However, predicted mass spectrometry data provides valuable information for the characterization of this molecule.

Mass Spectrometry

Predicted mass spectrometry data for **4-Ethoxy-2-nitrophenyl isocyanate** suggests several possible adducts that could be observed in an experimental setting. This information is crucial for identifying the compound in complex mixtures and confirming its molecular weight.



Predicted m/z
209.05568
231.03762
207.04112
226.08222
247.01156
208.04785
208.04895

Table 1: Predicted m/z values for various

adducts of 4-Ethoxy-2-nitrophenyl isocyanate.

Data sourced from PubChem.[1]

Note: The absence of publicly available experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for **4-Ethoxy-2-nitrophenyl isocyanate** prevents a detailed analysis of its vibrational and magnetic properties at this time. Researchers are advised to acquire this data experimentally for unambiguous characterization.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Ethoxy-2-nitrophenyl isocyanate** is not documented in readily accessible scientific literature. However, a general and well-established method for the synthesis of aryl isocyanates involves the phosgenation of the corresponding aniline precursor. In this case, the precursor would be 4-Ethoxy-2-nitroaniline.

General Synthesis of Aryl Isocyanates from Anilines

The conversion of an aniline to an isocyanate is a standard organic transformation. The following protocol outlines the general steps involved, which can be adapted for the synthesis of **4-Ethoxy-2-nitrophenyl isocyanate** from 4-Ethoxy-2-nitroaniline.

Reaction:



4-Ethoxy-2-nitroaniline + Phosgene (or a phosgene equivalent) → **4-Ethoxy-2-nitrophenyl** isocyanate + 2 HCl

Materials and Reagents:

- 4-Ethoxy-2-nitroaniline
- Phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene, diphosgene)
- An inert solvent (e.g., toluene, ethyl acetate, dichloromethane)
- A base to act as a hydrogen chloride scavenger (optional, e.g., a tertiary amine)

Procedure:

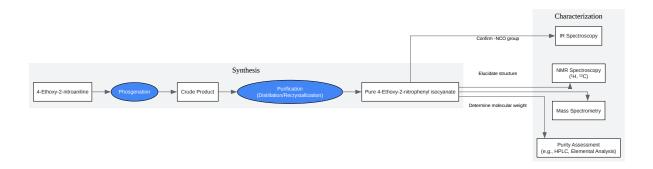
- Dissolution: Dissolve 4-Ethoxy-2-nitroaniline in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
- Phosgenation: Introduce phosgene gas or a solution of a phosgene equivalent to the
 reaction mixture. This step is highly exothermic and requires careful temperature control,
 typically at low temperatures (e.g., 0 °C) initially, followed by a gradual warming to room
 temperature or gentle heating to ensure complete reaction.
- Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the N-H stretches of the aniline and appearance of the characteristic isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹).
- Work-up: Upon completion, remove the excess phosgene and solvent. This is typically achieved by distillation, often under reduced pressure.
- Purification: The crude 4-Ethoxy-2-nitrophenyl isocyanate can be purified by vacuum distillation or recrystallization from a suitable solvent.

Safety Precautions: Phosgene is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. Phosgene equivalents are also hazardous and must be handled with care.



Logical Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of **4-Ethoxy-2-nitrophenyl isocyanate** would follow a logical progression of steps to ensure the identity and purity of the final product.



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References

• 1. PubChemLite - 4-ethoxy-2-nitrophenyl isocyanate (C9H8N2O4) [pubchemlite.lcsb.uni.lu]



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